![molecular formula C9H10F3NO B2531883 (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol CAS No. 2248175-08-6](/img/structure/B2531883.png)
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as TFMP-1-ol, and it is a chiral alcohol that contains a pyridine ring with a trifluoromethyl group attached to it. The aim of
Wirkmechanismus
The mechanism of action of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of specific enzymes. For example, it has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This inhibition can lead to an increase in insulin secretion and a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol are dependent on the specific application. In the context of medicinal chemistry, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is its potential therapeutic applications. It has been shown to have significant effects on various diseases, and this makes it a promising candidate for drug development. However, one of the limitations of this compound is its complex synthesis method. The synthesis process requires several steps and specific conditions, which can make it challenging to produce large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the research on (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol. One of the most promising directions is the development of this compound as a therapeutic agent for various diseases. Further research is needed to understand the mechanism of action and to optimize the synthesis method. Additionally, the potential side effects and toxicity of this compound need to be investigated. Another future direction is the exploration of this compound's applications in other fields such as agriculture and material science.
Conclusion:
In conclusion, (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chiral alcohol that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis method is complex, and the compound has been shown to have potential therapeutic applications in the treatment of various diseases. Further research is needed to optimize the synthesis method, understand the mechanism of action, and investigate the potential side effects and toxicity of this compound.
Synthesemethoden
The synthesis of (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a complex process that requires several steps. The most common method of synthesis is through the reduction of the corresponding ketone with a chiral reducing agent. The chiral reducing agent is used to ensure that the final product is a single enantiomer. The reduction reaction can be carried out using various reducing agents such as borane, lithium aluminum hydride, or sodium borohydride. The reaction conditions and the choice of reducing agent can influence the yield and enantioselectivity of the final product.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these diseases.
Eigenschaften
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)
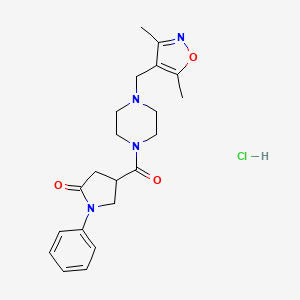
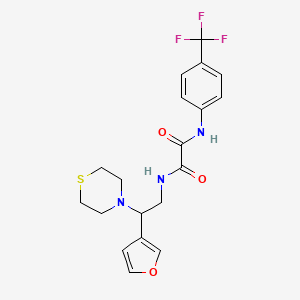
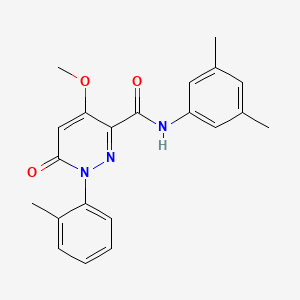
![6-Methoxy-2-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]iminochromene-3-carboxamide](/img/structure/B2531810.png)
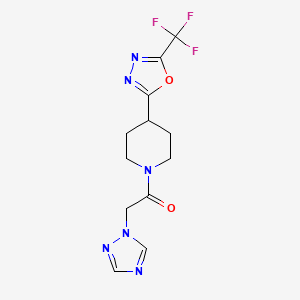
![(E)-methyl 3-carbamoyl-2-(3-(2-chlorophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2531813.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide hydrochloride](/img/structure/B2531819.png)
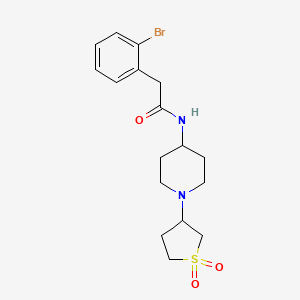
![2-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2531821.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1-cyano-1-methylethyl)propanamide](/img/structure/B2531822.png)
![2-Chloro-N-[(5-chloro-1,3-thiazol-2-yl)methyl]propanamide](/img/structure/B2531823.png)